molecular formula C18H24N2O4S B2878001 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one CAS No. 2034532-18-6

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one

Cat. No.: B2878001
CAS No.: 2034532-18-6
M. Wt: 364.46
InChI Key: YAGYOKPRVLTMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzylsulfonyl group and a carbonyl group. It finds applications in drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of boron reagents and palladium catalysts to couple the benzylsulfonyl group with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfonyl)piperidine hydrochloride
  • 4-(Ethylsulfonyl)piperidine hydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

Uniqueness

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfonyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-benzylsulfonylpiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-17-7-6-15(12-19-17)18(22)20-10-8-16(9-11-20)25(23,24)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYOKPRVLTMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.